Isopropyl methyl phosphorofluoridate

Description

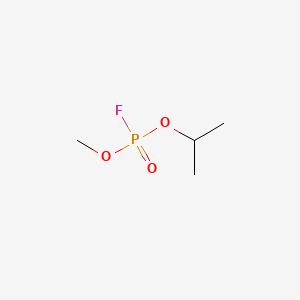

Isopropyl methyl phosphonofluoridate (C₄H₁₀FO₂P), commonly known as sarin or GB, is a potent organophosphorus nerve agent. It inhibits acetylcholinesterase (AChE), leading to acetylcholine accumulation, overstimulation of cholinergic synapses, and eventual respiratory failure . Its structure features a methyl group bonded to phosphorus and an isopropyl ester (O-isopropyl group), contributing to high volatility and rapid toxicity . Sarin’s synthesis involves methylphosphonic dichloride and isopropyl alcohol, followed by fluoridation .

Properties

CAS No. |

2276-27-9 |

|---|---|

Molecular Formula |

C4H10FO3P |

Molecular Weight |

156.09 g/mol |

IUPAC Name |

2-[fluoro(methoxy)phosphoryl]oxypropane |

InChI |

InChI=1S/C4H10FO3P/c1-4(2)8-9(5,6)7-3/h4H,1-3H3 |

InChI Key |

XWFKTNUMAPILCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(OC)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of isopropyl methyl phosphorofluoridate typically involves the reaction of isopropyl alcohol with phosphorus trichloride to form diisopropylphosphite. This intermediate is then chlorinated and further reacted with sodium fluoride to replace the chlorine atom with fluorine, yielding this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Isopropyl methyl phosphorofluoridate undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture, it hydrolyzes to form isopropyl alcohol, methylphosphonic acid, and hydrogen fluoride.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isopropyl methyl phosphorofluoridate has several scientific research applications:

Mechanism of Action

The primary mechanism of action of isopropyl methyl phosphorofluoridate involves the irreversible inhibition of cholinesterase enzymes. It forms a covalent bond with the active site serine residue of the enzyme, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors . This mechanism is similar to other organophosphorus compounds and is responsible for its potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Compounds

Chemical Structures and Physical Properties

Key Differences :

- Sarin ’s isopropyl ester enhances volatility, facilitating rapid absorption.

- DFP lacks a methyl-phosphorus bond, reducing AChE specificity but increasing neurotoxic esterase (NTE) inhibition .

- Soman ’s pinacolyl group provides steric hindrance, slowing aging (dealkylation) and prolonging toxicity .

Reactivity and Hydrolysis

- Hydrolysis Rates :

- Nucleophilic Reactions :

Toxicity and Inhibition Potency

| Compound | LD₅₀ (μg/kg, rat, oral) | pI₅₀ (AChE) | Neurotoxic Esterase (NTE) Inhibition | |

|---|---|---|---|---|

| Sarin | 170 | 9.3 | Low | |

| DFP | 4,000 | 8.1 | High | |

| Soman | 70 | 9.8 | Moderate | |

| Tabun | 200 | 8.9 | Low |

Key Findings :

- Sarin has acute lethality but minimal delayed neuropathy due to low NTE affinity.

- DFP is less acutely toxic but induces delayed neuropathy via NTE inhibition (aging half-life = 2–4 min at pH 8) .

- Soman ’s high pI₅₀ reflects superior AChE inhibition, but its bulky pinacolyl group complicates antidote design .

Neurotoxic Mechanisms

- Sarin: Primarily inhibits AChE, causing cholinergic crisis. No significant NTE interaction .

- DFP : Phosphorylates NTE in hen brain (Mr 160,000 protein), triggering aging and axonal degeneration .

- Tabun : Cyanide group enables alternative inhibition pathways, but slower aging reduces neurotoxicity risk .

Research Findings and Controversies

- Reactivity with Proteins : DFP binds multiple brain proteins (Mr 160,000, 92,000, 60,000), while sarin selectively targets AChE .

- Aging Rates : Sarin’s isopropyl group dealkylates faster than DFP’s, limiting reactivation .

- Hydrogen Bonding : Methanesulfonyl fluoride (MSF) has weaker hydrogen bonding than sarin/DFP, reducing anticholinesterase potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.